N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine (CAS 1956356-26-5) is a synthetic, heterocyclic small molecule with the molecular formula C16H13BrFN5 and a molecular weight of 374.21 g/mol. It belongs to the 2,4-diaminopyrimidine class, featuring a 4-bromophenyl substituent at the N2 position, a fluorine atom at the 5-position of the pyrimidine ring, and a pyridin-2-ylmethyl group at the N4 position.

Molecular Formula C16H13BrFN5
Molecular Weight 374.217
CAS No. 1956356-26-5
Cat. No. B2580244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine
CAS1956356-26-5
Molecular FormulaC16H13BrFN5
Molecular Weight374.217
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrFN5/c17-11-4-6-12(7-5-11)22-16-21-10-14(18)15(23-16)20-9-13-3-1-2-8-19-13/h1-8,10H,9H2,(H2,20,21,22,23)
InChIKeyUPQYPWYLFJYZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine (CAS 1956356-26-5): Structural Identity and Baseline Properties


N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine (CAS 1956356-26-5) is a synthetic, heterocyclic small molecule with the molecular formula C16H13BrFN5 and a molecular weight of 374.21 g/mol [1]. It belongs to the 2,4-diaminopyrimidine class, featuring a 4-bromophenyl substituent at the N2 position, a fluorine atom at the 5-position of the pyrimidine ring, and a pyridin-2-ylmethyl group at the N4 position [1]. The compound is primarily supplied as a research-grade building block for medicinal chemistry and chemical biology applications, with commercially available purity specifications typically ranging from 95% to 98% . Its computed physicochemical properties include a predicted XLogP3-AA of 3.6, a topological polar surface area of 62.7 Ų, and 2 hydrogen bond donors, placing it within drug-like chemical space for probe and lead discovery programs [1].

Why N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine Cannot Be Replaced by Generic Pyrimidine-2,4-diamine Analogs


The combination of three distinct structural features—the 5-fluoro substituent, the 4-bromophenyl group at N2, and the pyridin-2-ylmethyl moiety at N4—creates a pharmacophore that is not replicated by generic pyrimidine-2,4-diamine scaffolds. Substitution of the pyridin-2-ylmethyl group with a simple benzyl group (as in CAS 1956323-18-4) alters both the hydrogen-bonding capacity and the basicity of the N4 side chain, which can significantly impact target engagement and selectivity profiles in kinase inhibition assays . The 5-fluoro substituent modulates the electron density of the pyrimidine ring, affecting both metabolic stability and binding affinity relative to des-fluoro or 5-chloro analogs; literature on related 2,4-diaminopyrimidine kinase inhibitors demonstrates that halogen substitution at the 5-position can shift IC50 values by more than 10-fold against specific kinase targets [1]. Furthermore, the 4-bromophenyl group provides a heavy-atom handle for X-ray crystallography and a reactive site for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is not available with 4-chlorophenyl or unsubstituted phenyl analogs [2]. These structural differentiators make simple one-to-one substitution with in-class compounds scientifically unjustified without systematic comparative profiling.

Quantitative Differentiation Evidence for N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine (1956356-26-5)


Structural Differentiation: Pyridin-2-ylmethyl vs. Benzyl at N4 Alters Hydrogen-Bond Acceptor Count and Topological PSA

The target compound incorporates a pyridin-2-ylmethyl substituent at N4, which provides an additional hydrogen-bond acceptor (the pyridine nitrogen) compared to the closest commercially available analog, N2-(4-bromophenyl)-5-fluoro-N4-(phenylmethyl)pyrimidine-2,4-diamine (CAS 1956323-18-4), which bears a simple benzyl group . This structural difference increases the total hydrogen-bond acceptor count from 5 to 6 and the topological polar surface area (TPSA) from approximately 54.7 Ų (estimated for the benzyl analog) to 62.7 Ų (measured for the target compound) [1]. The additional H-bond acceptor site can form critical interactions with kinase hinge regions or solvent-exposed residues, directly influencing target binding profiles and selectivity [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Halogen-Dependent Reactivity: 4-Bromophenyl as a Synthetic Handle for Downstream Derivatization

The 4-bromophenyl substituent at N2 provides a chemically addressable aryl bromide handle that is absent in the corresponding 4-chlorophenyl or unsubstituted phenyl analogs. In palladium-catalyzed cross-coupling reactions, aryl bromides exhibit significantly higher oxidative addition rates than aryl chlorides—typically 50- to 100-fold faster under standard Suzuki-Miyaura conditions—due to the lower C–Br bond dissociation energy (approximately 81 kcal/mol for C–Br vs. 95 kcal/mol for C–Cl) [1]. This enables chemists to selectively functionalize the target compound at the bromophenyl position in the presence of other potentially reactive groups (e.g., the pyridine ring or the 5-fluoro substituent), a capability not available with chlorophenyl analogs [2]. The bromine atom also provides anomalous scattering for X-ray crystallography, facilitating co-crystal structure determination with biological targets [3].

Synthetic Chemistry Cross-Coupling Chemical Biology Probe Synthesis

Lipophilicity Comparison: XLogP3-AA of 3.6 Positions the Compound for Optimal CNS Drug-Like Space vs. More Polar Analogs

The computed XLogP3-AA value of 3.6 for the target compound places it within the lipophilicity range commonly associated with blood-brain barrier (BBB) penetration (optimal CNS drug space: 2 < logP < 4) [1]. By comparison, replacement of the 4-bromophenyl group with a 4-aminomethylphenyl substituent (as in CAS 916603-07-1) would significantly reduce lipophilicity (estimated XLogP3-AA ≈ 1.8-2.2) due to the introduction of a polar primary amine, shifting the compound out of optimal CNS drug-likeness . Conversely, replacement of the pyridin-2-ylmethyl group with a more lipophilic naphthylmethyl group would increase XLogP3-AA above 4.5, increasing the risk of poor aqueous solubility, high plasma protein binding, and hERG-related cardiotoxicity [2]. The target compound's balanced lipophilicity makes it a preferred starting point for CNS-targeted probe development within the pyrimidine-2,4-diamine series.

Drug Design ADME Prediction CNS Penetration

Purity Specification and Hazard Profile: Differentiated Quality Control and Safe Handling Requirements

Commercially available batches of the target compound are specified at ≥95% purity (AKSci) to NLT 98% purity (MolCore), establishing a quality benchmark for procurement . The compound carries specific hazard statements—H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)—as documented by CymitQuimica . This hazard profile differs from structurally related pyrimidine-2,4-diamines that lack the 4-bromophenyl group, which may exhibit lower acute toxicity but also lack the synthetic utility of the aryl bromide. The combination of a defined purity specification and a documented GHS hazard profile provides procurement officers and laboratory managers with the necessary data to make informed sourcing and risk-assessment decisions that are not available for uncharacterized or poorly documented analogs.

Procurement Quality Control Laboratory Safety Chemical Handling

High-Value Research and Procurement Application Scenarios for N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine


Kinase Inhibitor Probe and Lead Optimization Programs Requiring Pyridinylmethyl Hinge-Binder Motifs

The pyridin-2-ylmethyl substituent at N4 provides an additional hydrogen-bond acceptor capable of engaging the kinase hinge region, a validated binding mode established across multiple 2,4-diaminopyrimidine kinase inhibitor patents [1]. Medicinal chemistry teams developing ATP-competitive kinase inhibitors should prioritize this compound over benzyl-substituted analogs (e.g., CAS 1956323-18-4) to preserve the pyridine nitrogen as a potential hinge-binding contact, as supported by the structural differentiation data in Section 3. The compound serves as a versatile core scaffold for structure-activity relationship (SAR) exploration, where the 4-bromophenyl group enables late-stage diversification via Suzuki coupling to generate focused compound libraries [2].

Chemical Biology Probe Synthesis Leveraging the Aryl Bromide as a Synthetic Handle

The 4-bromophenyl substituent provides a chemically reactive aryl bromide site that enables efficient palladium-catalyzed cross-coupling reactions (50- to 100-fold faster oxidative addition compared to aryl chlorides, as noted in the class-level evidence in Section 3) [1]. This makes the target compound an ideal building block for: (a) Suzuki-Miyaura coupling to introduce diverse aryl, heteroaryl, or vinyl substituents; (b) Buchwald-Hartwig amination to install amine functionalities; and (c) Miyaura borylation to generate boronate ester intermediates for further diversification. The bromine heavy atom also provides anomalous scattering for X-ray crystallographic phasing, supporting co-crystal structure determination with target proteins [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

With a computed XLogP3-AA of 3.6, the target compound resides within the optimal lipophilicity window for CNS drug candidates (2 < logP < 4) as established by Wager et al. (2010) [1]. CNS-focused medicinal chemistry teams evaluating pyrimidine-2,4-diamine scaffolds should prefer this compound over more polar analogs (e.g., aminomethyl-substituted variants with XLogP3-AA < 2.2) that are unlikely to achieve adequate BBB penetration, or over more lipophilic analogs (XLogP3-AA > 4.5) that carry increased risk of off-target pharmacology and metabolic instability. The combination of moderate lipophilicity with the pyridinylmethyl hinge-binding motif makes this compound a strategically positioned starting point for CNS kinase inhibitor development [2].

Procurement for Quality-Controlled Medicinal Chemistry Libraries with Documented Hazard Profiles

For procurement officers and laboratory managers building medicinal chemistry compound libraries, the target compound offers two key operational advantages over less well-characterized analogs: (1) a clear purity specification (≥95% to ≥98%) across multiple reputable vendors (AKSci, MolCore), ensuring batch-to-batch consistency for reproducible screening results [1]; and (2) a documented GHS hazard classification (H302, H315, H319, H335) per EU Regulation (EC) No. 1272/2008, enabling compliant safety data sheet (SDS) preparation, proper storage designation, and appropriate personal protective equipment (PPE) requirements [2]. These documented quality and safety parameters reduce operational risk and regulatory exposure compared to sourcing poorly characterized alternatives .

Quote Request

Request a Quote for N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.